Ketorolac-d5
Ketorolac-d5
Ketorolac-d5 is intended for use as an internal standard for the quantification of ketorolac by GC- or LC-MS. Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) and a non-selective COX inhibitor (IC50 = 20 nM for both COX-1 and COX-2). It prevents increases in paw swelling, increases paw withdrawal latency in a hot-plate test, and decreases prostaglandin E2 (PGE2) levels in paw tissue in a mouse model of carrageenan-induced inflammation when administered at a dose of 30 mg/kg. Ketorolac is a racemic mixture containing the active (S)-ketorolac and inactive (R)-ketorolac enantiomers. Formulations containing ketorolac have been used to manage postoperative pain and as ophthalmic solutions to treat ocular pain and inflammation.
Brand Name:
Vulcanchem
CAS No.:
1215767-66-0
VCID:
VC0126521
InChI:
InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/i1D,2D,3D,4D,5D
SMILES:
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O
Molecular Formula:
C15H13NO3
Molecular Weight:
260.304
Ketorolac-d5
CAS No.: 1215767-66-0
Cat. No.: VC0126521
Molecular Formula: C15H13NO3
Molecular Weight: 260.304
* For research use only. Not for human or veterinary use.
Specification
| Description | Ketorolac-d5 is intended for use as an internal standard for the quantification of ketorolac by GC- or LC-MS. Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) and a non-selective COX inhibitor (IC50 = 20 nM for both COX-1 and COX-2). It prevents increases in paw swelling, increases paw withdrawal latency in a hot-plate test, and decreases prostaglandin E2 (PGE2) levels in paw tissue in a mouse model of carrageenan-induced inflammation when administered at a dose of 30 mg/kg. Ketorolac is a racemic mixture containing the active (S)-ketorolac and inactive (R)-ketorolac enantiomers. Formulations containing ketorolac have been used to manage postoperative pain and as ophthalmic solutions to treat ocular pain and inflammation. |
|---|---|
| CAS No. | 1215767-66-0 |
| Molecular Formula | C15H13NO3 |
| Molecular Weight | 260.304 |
| IUPAC Name | 5-(2,3,4,5,6-pentadeuteriobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/i1D,2D,3D,4D,5D |
| Standard InChI Key | OZWKMVRBQXNZKK-RALIUCGRSA-N |
| SMILES | C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O |
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